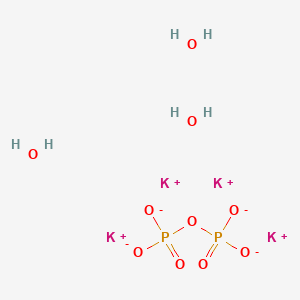
Potassium pyrophosphate trihydrate
Vue d'ensemble
Description
Potassium pyrophosphate trihydrate, also known as tetrapotassium diphosphate trihydrate, is an inorganic compound with the chemical formula K₄P₂O₇·3H₂O. It is a white, crystalline solid that is highly soluble in water and commonly used as a buffering and chelating agent. This compound is known for its versatility and is utilized in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium pyrophosphate trihydrate can be synthesized through the dehydration of potassium dihydrogen phosphate (KH₂PO₄) at elevated temperatures. The reaction typically occurs at temperatures between 350°C and 400°C, resulting in the formation of potassium pyrophosphate (K₄P₂O₇), which can then be hydrated to obtain the trihydrate form .
Industrial Production Methods: In industrial settings, this compound is produced by reacting potassium carbonate (K₂CO₃) with phosphorus pentoxide (P₂O₅). This reaction yields potassium pyrophosphate, which is subsequently hydrated to form the trihydrate compound .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium pyrophosphate trihydrate undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, it can hydrolyze to form potassium phosphate.
Chelation: It acts as a chelating agent, binding to metal ions and forming stable complexes.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in water at room temperature.
Chelation: Involves metal ions such as calcium, magnesium, and iron under neutral to slightly alkaline conditions.
Major Products Formed:
Hydrolysis: Produces potassium phosphate.
Applications De Recherche Scientifique
Potassium pyrophosphate trihydrate is widely used in scientific research due to its unique properties:
Chemistry: Used as a buffering agent in various chemical reactions and as a dispersing agent in the preparation of colloidal solutions.
Biology: Employed in molecular biology for the preparation of phosphate buffers and as a chelating agent to remove metal ions that may interfere with biological assays.
Medicine: Utilized in the formulation of certain pharmaceutical products and as a stabilizer in medicinal solutions.
Industry: Applied in the manufacturing of detergents, ceramics, and as a corrosion inhibitor in water treatment processes
Mécanisme D'action
Potassium pyrophosphate trihydrate exerts its effects primarily through its ability to chelate metal ions and act as a buffering agent. By binding to metal ions, it prevents these ions from participating in unwanted side reactions. As a buffering agent, it helps maintain a stable pH in solutions, which is crucial for various chemical and biological processes .
Comparaison Avec Des Composés Similaires
Tripotassium phosphate (K₃PO₄): Another potassium phosphate compound, but with different hydration states and uses.
Monopotassium phosphate (KH₂PO₄): Used primarily as a fertilizer and in food processing.
Dipotassium phosphate (K₂HPO₄): Commonly used in food and pharmaceutical industries as a buffering agent
Uniqueness: Potassium pyrophosphate trihydrate is unique due to its high solubility in water and its ability to form stable chelates with metal ions. This makes it particularly valuable in applications requiring precise control of metal ion concentrations and pH stability.
Propriétés
IUPAC Name |
tetrapotassium;phosphonato phosphate;trihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4K.H4O7P2.3H2O/c;;;;1-8(2,3)7-9(4,5)6;;;/h;;;;(H2,1,2,3)(H2,4,5,6);3*1H2/q4*+1;;;;/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVLTERGGBRMAG-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[K+].[K+].[K+].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6K4O10P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20872564 | |
| Record name | Potassium pyrophosphate trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7790-67-2 | |
| Record name | Potassium pyrophosphate trihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium pyrophosphate trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphosphoric acid, potassium salt, hydrate (1:4:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM PYROPHOSPHATE TRIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E7JVK94RQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[2-[2-[8-(2,2-Dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-6-oxooxan-4-yl] 7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B8205302.png)





